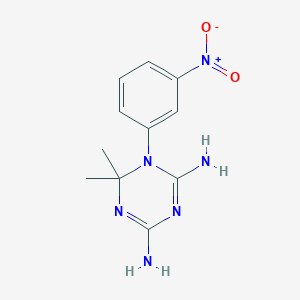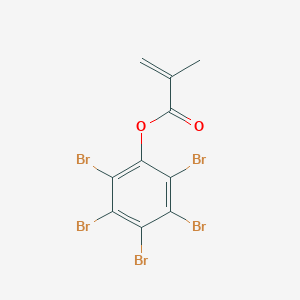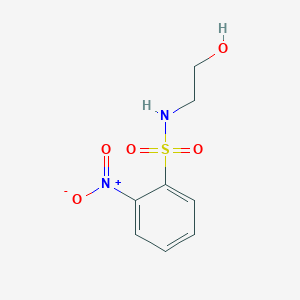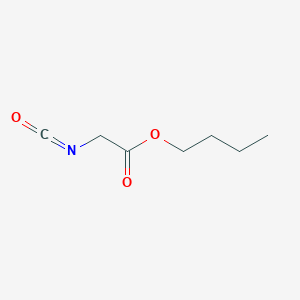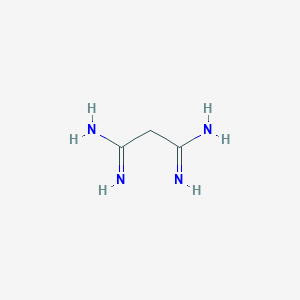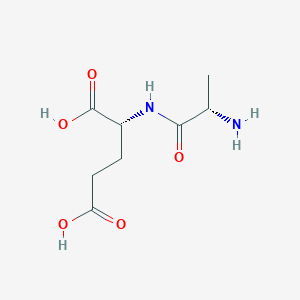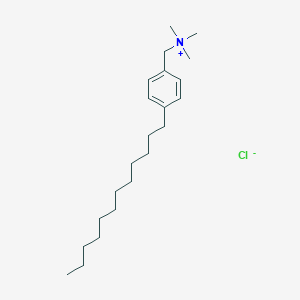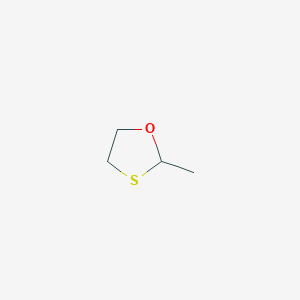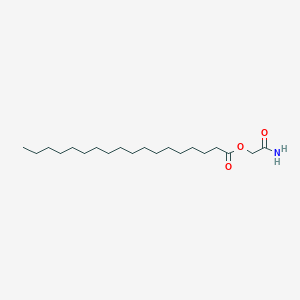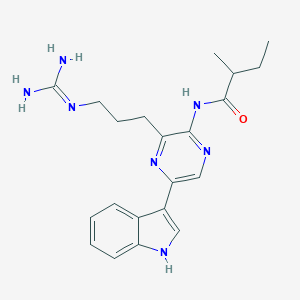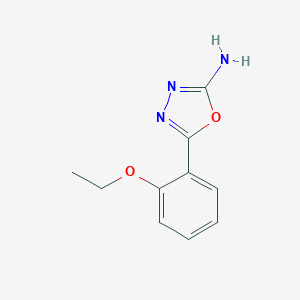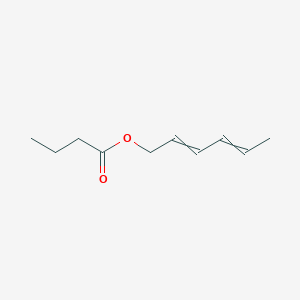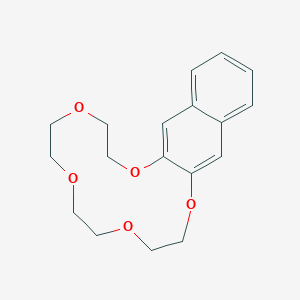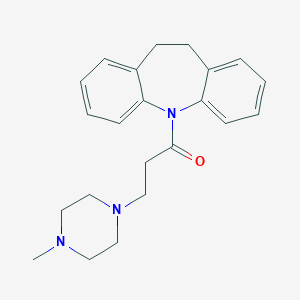
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism Of Action
The exact mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- is not fully understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and mood disorders. It has also been shown to interact with serotonin and dopamine receptors, which are implicated in the pathophysiology of depression.
Biochemical And Physiological Effects
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of neuronal excitability, and the enhancement of neuroplasticity. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- in lab experiments is its high potency and selectivity for its target receptors. However, its lipophilic nature and poor solubility in water can pose challenges in terms of formulation and administration. Additionally, its effects may vary depending on the dose and route of administration, which can complicate the interpretation of results.
Future Directions
There are several future directions for the research on 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-. One area of interest is the development of more efficient synthesis methods and formulations that can improve its pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of its potential applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for its therapeutic efficacy.
Synthesis Methods
The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- involves several steps, including the condensation of 4-methylpiperazine with ethyl 3-benzoylpropionate, followed by cyclization and reduction. The final product is obtained as a white crystalline powder.
Scientific Research Applications
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and several studies have investigated its efficacy in human clinical trials.
properties
CAS RN |
18300-61-3 |
|---|---|
Product Name |
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- |
Molecular Formula |
C22H27N3O |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C22H27N3O/c1-23-14-16-24(17-15-23)13-12-22(26)25-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)25/h2-9H,10-17H2,1H3 |
InChI Key |
PHAWJPRNHRDNFR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Other CAS RN |
18300-61-3 |
synonyms |
10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




